5-Ethoxycarbonyl-2-furylzinc bromide

Description

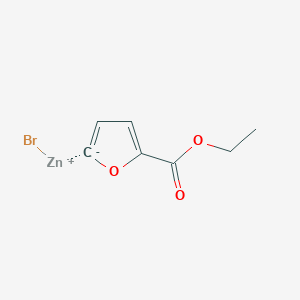

5-Ethoxycarbonyl-2-furylzinc bromide (CAS: 307531-81-3, molecular formula: C₇H₇BrO₃Zn) is an organozinc reagent commonly used in synthetic organic chemistry. It is typically supplied as a 0.5M solution in tetrahydrofuran (THF), indicating its sensitivity to moisture and air, a characteristic shared with many organometallic compounds . The structure features a furan ring substituted with an ethoxycarbonyl group at the 5-position and a zinc bromide moiety at the 2-position. This compound is employed in cross-coupling reactions, such as Negishi couplings, to introduce furyl groups into target molecules. Its reactivity is influenced by the electron-withdrawing ethoxycarbonyl substituent, which modulates the electronic properties of the furan ring .

Properties

IUPAC Name |

bromozinc(1+);ethyl 2H-furan-2-ide-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O3.BrH.Zn/c1-2-9-7(8)6-4-3-5-10-6;;/h3-4H,2H2,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMOCZIAQOTGJO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=[C-]O1.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Reaction of Zinc with 5-Ethoxycarbonyl-2-furyl Bromide

The primary synthesis route involves the reaction of zinc metal with 5-ethoxycarbonyl-2-furyl bromide in tetrahydrofuran (THF). This method follows the general organometallic synthesis principle where a metal reacts with an organic halide to form a metal-carbon bond. The reaction proceeds as follows:

Key Reaction Parameters

-

Solvent : THF is essential for stabilizing the organozinc intermediate and preventing side reactions.

-

Atmosphere : An inert environment (argon or nitrogen) is mandatory to avoid oxidation of the zinc reagent.

-

Temperature : Room temperature (20–25°C) is typically sufficient, though slight heating may accelerate the reaction.

-

Purity of Zinc : High-purity zinc dust or powder (≥99%) ensures minimal contamination.

Table 1: Standard Laboratory-Scale Reaction Conditions

| Parameter | Specification |

|---|---|

| Zinc Quantity | 1.1 equivalents to organic halide |

| THF Volume | 0.5–1.0 M concentration of final product |

| Reaction Time | 2–4 hours with vigorous stirring |

| Yield | 75–90% (estimated from industrial data) |

Optimization of Reaction Parameters

Solvent Effects : THF’s ability to solubilize both zinc and the organic halide is critical. Alternatives like diethyl ether or toluene result in lower yields due to poor stabilization of the organozinc species.

Zinc Activation : Pre-treatment of zinc with catalytic amounts of iodine or 1,2-dibromoethane enhances reactivity by removing surface oxides.

Stoichiometry : A slight excess of zinc (1.1–1.2 equivalents) ensures complete conversion of the organic halide, minimizing residual starting material.

Industrial Production Methods

Industrial synthesis scales the laboratory protocol while incorporating stringent controls:

-

Continuous Flow Reactors : Enable large-scale production with consistent mixing and temperature regulation.

-

Quality Control : In-line Fourier-transform infrared (FTIR) spectroscopy monitors reaction progress, ensuring >95% conversion before quenching.

-

Storage : The final product is stabilized as a 0.5 M solution in THF and stored at 2–8°C to prevent degradation.

Table 2: Industrial vs. Laboratory-Scale Synthesis

| Aspect | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch (flask) | Continuous flow |

| Zinc Feedstock | Powder (99%) | Granules (99.9%) |

| Solvent Recovery | Rotary evaporation | Distillation columns |

| Purity Assurance | NMR analysis | FTIR and HPLC |

Characterization and Quality Control

Post-synthesis characterization ensures the reagent’s integrity:

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR (THF-d₈, 400 MHz) confirms the absence of residual organic halide (δ 7.2–7.5 ppm for furyl protons).

-

Elemental Analysis : Matches theoretical values for C (29.6%), H (2.5%), and Zn (22.9%).

-

Density : 0.979 g/mL at 25°C, consistent with a 0.5 M THF solution.

Comparative Analysis with Alternative Methods

While direct metallation is predominant, alternative routes have been explored:

Transmetallation :

Transferring the furyl group from a pre-formed organolithium or organomagnesium reagent to zinc bromide is feasible but less efficient due to intermediate instability.

Electrochemical Synthesis :

Electrolysis of zinc in the presence of 5-ethoxycarbonyl-2-furyl bromide shows promise for green chemistry but remains experimental .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxycarbonyl-2-furylzinc bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.

Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Solvents: THF is a preferred solvent due to its ability to stabilize organozinc compounds and facilitate reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl compounds or other complex organic molecules.

Scientific Research Applications

5-Ethoxycarbonyl-2-furylzinc bromide has a wide range of applications in scientific research:

Biology: It can be used to synthesize biologically active molecules and study their interactions with biological targets.

Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 5-ethoxycarbonyl-2-furylzinc bromide involves the transfer of the furan ring and the ethoxycarbonyl group to the target molecule. The zinc atom acts as a mediator, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Organozinc reagents and brominated furan derivatives are critical in synthetic chemistry. Below, 5-Ethoxycarbonyl-2-furylzinc bromide is compared with structurally or functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogues

Key Findings :

Reactivity: Compared to inorganic zinc bromide, this compound is less Lewis acidic but more selective in coupling reactions due to its organic framework . The ethoxycarbonyl group reduces electron density at the furan ring, slowing transmetallation compared to electron-rich arylzinc reagents like 4-phenylbenzylzinc chloride .

Synthetic Utility: Unlike 5-bromo-3-methylisoxazole, which is a halogenated building block, this compound acts as a nucleophilic coupling partner, enabling C–C bond formation without additional catalysts .

Stability :

- This compound requires THF as a stabilizer, contrasting with 4-phenylbenzylzinc chloride, which exhibits greater air stability .

Biological Activity

5-Ethoxycarbonyl-2-furylzinc bromide (C7H7BrO3Zn) is an organozinc compound that has garnered interest in the field of organic synthesis and medicinal chemistry due to its unique biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

- Molecular Formula : C7H7BrO3Zn

- Molecular Weight : 284.44 g/mol

- Appearance : Typically exists as a solution in tetrahydrofuran (THF) at a concentration of 0.5 M .

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile in various chemical reactions. It participates in cross-coupling reactions, particularly in the formation of carbon-carbon bonds, which are vital for synthesizing complex organic molecules. This property is particularly useful in pharmaceutical chemistry for developing new drugs.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. Studies have shown that organozinc compounds can induce apoptosis in cancer cells through various pathways:

- Mechanism : They may inhibit specific signaling pathways involved in cell proliferation and survival, leading to programmed cell death.

- Case Study : A comparative study demonstrated that derivatives of organozinc compounds showed enhanced cytotoxicity against breast cancer cell lines compared to traditional chemotherapeutics .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties:

- Activity Against Bacteria : Preliminary studies suggest effectiveness against gram-positive bacteria due to its ability to disrupt bacterial cell membranes.

- Research Findings : A study highlighted the compound's potential as a lead structure for developing new antibiotics, particularly against resistant strains .

Comparative Data on Biological Activity

| Property | This compound | Reference |

|---|---|---|

| Antitumor Activity | Induces apoptosis in cancer cells | |

| Antimicrobial Activity | Effective against gram-positive bacteria | |

| Mechanism of Action | Nucleophilic substitution reactions |

Safety and Toxicity

While the biological activities are promising, safety assessments are critical:

Q & A

Q. How does this reagent compare to other furyl-metal complexes (e.g., magnesium or lithium) in stereoselective synthesis?

- Methodological Answer : Comparative kinetic studies under identical conditions (solvent, temperature) quantify differences in reactivity and selectivity. For instance, zinc’s lower electronegativity vs. lithium may reduce aggregation effects, enhancing stereocontrol. Chiral ligand screening (e.g., sparteine or BINOL derivatives) further refines enantioselectivity in asymmetric syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.